molecular formula C6H4N2O B091239 3-Isocyanatopyridine CAS No. 15268-31-2

3-Isocyanatopyridine

Cat. No. B091239
CAS RN: 15268-31-2
M. Wt: 120.11 g/mol
InChI Key: SHVVSKCXWMEDRW-UHFFFAOYSA-N
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Patent
US06262083B1

Procedure details

Nicotinic acid hydrochloride (296 mg, 2.40 mmol) was suspended with 2 ml of methylene chloride and 2 ml of oxalic chloride was added and refluxed with stirring for 3 hours, then concentrated in reduced pressure. Residue was suspended with 10 ml of toluene and sodiumazide (468 mg, 7.2 mmol) was added and refluxed with stirring for 1 night to form 3-pyridylisocyanate. Methyl (1S,8S,12S)-2-aminomethyl-4,4-dimethyl-3,5,11-trioxa-12-benzyloxy-tricyclo[6.4.0.0<2,6>] dodec-9-en-9-carboxylate was added to above obtaind solution, and 2 ml of pyridine was added drop by drop and stirred for 2 hours at room temperature. Ethylacetate was added to reaction mixture and washed with saturated sodium bicarbonate and saturated saline solution. After drying and concentrating with anhydrous magnesium sulfate, residue was purified by using silica gel column chromatography (hexane/ethylacetate=2/1, v/v), and 550 mg of captioned compound was obtained (yield: 90%).
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
468 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C(O)(=O)[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.C(Cl)Cl.[C:14](Cl)(=[O:18])C(Cl)=O.[N-:20]=[N+]=[N-].[Na+]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([N:20]=[C:14]=[O:18])[CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
296 mg
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
468 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in reduced pressure
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
STIRRING
Type
STIRRING
Details
with stirring for 1 night

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.